molecular formula C20H16FN3O5 B2534110 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 898409-54-6

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2534110
CAS No.: 898409-54-6
M. Wt: 397.362
InChI Key: NFBZAVIHTGEABB-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a tetrahydropyrazinone core, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioethers.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and tetrahydropyrazinone core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenylacetamide moiety can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c21-14-3-1-2-4-15(14)22-18(25)12-23-7-8-24(20(27)19(23)26)13-5-6-16-17(11-13)29-10-9-28-16/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBZAVIHTGEABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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